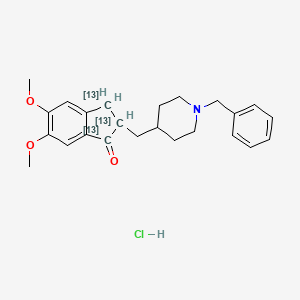
2-Ethenyl-5-ethyl-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-5-ethyl-4-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-ethyl-4-methylpyridine can be achieved through several methods. One common approach involves the condensation of aldehydes with ammonia in the presence of a catalyst. For instance, the Chichibabin reaction, which involves the condensation of acetaldehyde with ammonia, can be used to produce pyridine derivatives . The reaction typically occurs at elevated temperatures (200-300°C) and high pressures (12-13 MPa) to achieve a good yield.
Industrial Production Methods
Industrial production of pyridine derivatives, including this compound, often involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. This method allows for better reaction management and avoids spontaneous self-oligomerization that is typical for acetaldehyde .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-5-ethyl-4-methylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different pyridine derivatives.
Substitution: The compound can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent for converting this compound to nicotinic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
Oxidation: Nicotinic acid
Reduction: Various reduced pyridine derivatives
Substitution: Substituted pyridine compounds
Scientific Research Applications
2-Ethenyl-5-ethyl-4-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyridine derivatives and resins.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Pyridine derivatives, including those derived from this compound, are explored for their potential therapeutic properties.
Industry: The compound is used in the production of resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethenyl-5-ethyl-4-methylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a precursor to biologically active molecules, such as nicotinic acid, which plays a crucial role in metabolic pathways. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
2-Ethenyl-5-ethyl-4-methylpyridine can be compared with other pyridine derivatives, such as:
2-Methyl-5-ethylpyridine: Used as an intermediate for the production of nicotinic acid and resins.
2-Picoline (2-Methylpyridine): Used in the production of vitamins and other chemicals.
4-Methylpyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-ethenyl-5-ethyl-4-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-7-11-10(5-2)6-8(9)3/h5-7H,2,4H2,1,3H3 |
InChI Key |
AXMRLPWMAZCYII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)
![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)







![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)

![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)


